![molecular formula C13H14N2O4S B2708714 ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1987263-11-5](/img/structure/B2708714.png)
ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazine family and is synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, there are several future directions for research on this compound.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide belongs to a class of compounds involved in the synthesis and characterization of novel thiadiazoles and thiazoles. These compounds exhibit potential anticancer activities. For instance, novel thiadiazole derivatives have shown promising results against the breast carcinoma cell line MCF-7, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).
Photochemical Rearrangements
Research into the photochemical rearrangements of dihydro-1,3-thiazines, including ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine derivatives, has led to the identification of novel transformation pathways. These pathways result in the formation of compounds with varied structural features, showcasing the synthetic versatility of thiadiazine derivatives (Bhatia et al., 1998).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of thiadiazine derivatives to explore their biological activities. For example, compounds synthesized from this compound have demonstrated moderate insecticidal activity and potential anticancer properties. This highlights the compound's relevance in developing new therapeutic agents (Li, Tian, & Wang, 2013).
Structural and Molecular Investigations
The compound and its derivatives have been subjects of structural and molecular investigations, including single-crystal X-ray diffraction studies. These studies provide insights into the molecular interactions and stability of the compound, furthering our understanding of its potential applications in various scientific domains (Achutha et al., 2017).
Mechanism of Action
Target of Action
Ethyl 2-methyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a compound that has been found to have various pharmacological activities Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to target katp channels and ampa receptors .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, the halo group at the 7 and 8 positions of the ring structure has been found to give active compounds .
Biochemical Pathways
Similar compounds have been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to show activity with ic 50 values ranging from 011 to 1042 μM , suggesting that they may have potent effects at the molecular and cellular levels.
Action Environment
It is known that the activity of similar compounds can be influenced by the presence of various functional groups attached to the ring structure .
properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-13(16)11-9-15(2)20(17,18)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFAUNILEFDARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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